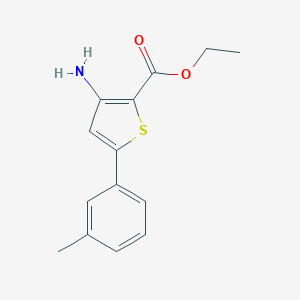

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRULFWUPMAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic characterization (NMR, IR, MS) of substituted thiophenes

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Thiophenes

Introduction

Thiophene and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] As five-membered aromatic heterocycles containing a single sulfur atom, their unique electronic properties make them integral components of numerous pharmaceuticals, including anti-inflammatory, antiviral, and anti-tumor agents, as well as organic semiconductors and polymers.[2][3] The precise biological activity and material properties of these compounds are critically dependent on the nature and position of substituents on the thiophene ring. Consequently, unambiguous structural elucidation is a cornerstone of research and development in this field.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary spectroscopic techniques employed for the structural characterization of substituted thiophenes: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5] Moving beyond a mere recitation of data, this document emphasizes the causality behind experimental choices and the logic of spectral interpretation, empowering the reader to confidently characterize novel thiophene derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure determination of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For substituted thiophenes, both ¹H and ¹³C NMR are indispensable for confirming substitution patterns and elucidating the electronic environment of the heterocyclic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a wealth of information about the substitution pattern on the thiophene ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the remaining ring protons are highly diagnostic.

Causality of Chemical Shifts: The electron-rich nature of the thiophene ring results in its protons being more shielded (appearing at a lower ppm value) than those of benzene. The chemical shift is highly sensitive to the electronic influence of substituents.

-

Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density in the ring, causing a shielding effect (upfield shift) on the ring protons.[1]

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CHO, or -COOH decrease electron density, leading to a deshielding effect (downfield shift).

Understanding Coupling Constants (J): The magnitude of the coupling constant between two protons is related to the number of bonds separating them and their geometric relationship. For the thiophene ring, the following are typical:

-

³J_ortho_ (adjacent protons): ~3.1–5.8 Hz

-

⁴J_meta_ (protons separated by two bonds): ~1.0–3.5 Hz

-

⁵J_para_ (protons separated by three bonds): ~0.5–1.5 Hz

The specific coupling patterns are highly indicative of the substitution pattern. For example, a 2-substituted thiophene will show three distinct ring protons, often as a doublet of doublets (dd), a triplet or dd, and another dd, depending on the relative J-values.[6][7][8]

Table 1: Typical ¹H NMR Data for Monosubstituted Thiophenes in CDCl₃

| Position of Proton | Unsubstituted Thiophene[9] | 2-Substituted Thiophene | 3-Substituted Thiophene[1] |

| H2 | 7.33 ppm | - | ~7.17 ppm (dd) |

| H3 | 7.12 ppm | ~7.00 ppm (dd) | - |

| H4 | 7.12 ppm | ~6.90 ppm (t or dd) | ~6.87 ppm (dd) |

| H5 | 7.33 ppm | ~7.25 ppm (dd) | ~7.20 ppm (dd) |

| J₃₄ | 4.9 Hz | ~3.6 Hz | ~5.0 Hz |

| J₄₅ | 3.5 Hz | ~5.1 Hz | ~5.0 Hz |

| J₃₅ | - | ~1.2 Hz | - |

| J₂₄ | - | - | ~1.3 Hz |

| J₂₅ | - | - | ~3.0 Hz |

Note: Chemical shifts are approximate and vary significantly with the nature of the substituent and solvent.

Caption: ¹H-¹H Coupling pathways in 2- and 3-substituted thiophenes.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom, offering direct evidence of the number of carbons in the molecule and their chemical environment.

Causality of Chemical Shifts: The trends observed in ¹H NMR generally apply to ¹³C NMR. The carbons of unsubstituted thiophene appear around 125-127 ppm.[10]

-

Directly Attached Carbon (Ipso-carbon): The carbon atom bearing the substituent shows the largest chemical shift variation.

-

Substituent Effects: EDGs shield the ring carbons (upfield shift), while EWGs deshield them (downfield shift). These effects are most pronounced at the ipso, ortho, and para positions, analogous to benzene systems.[1][11] The chemical shifts of ring carbons in substituted thiophenes can be correlated with those of the corresponding carbons in simpler substituted thiophenes.[11]

-

Bromine Substitution: The effect of bromine substitution on ¹³C chemical shifts is generally additive.[12][13]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃[1]

| Compound | C2 | C3 (ipso) | C4 | C5 | Substituent Carbon |

| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |

| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.8 (OCH₃) |

Experimental Protocol: NMR Analysis

A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure high-quality, reproducible data.

Caption: Standard workflow for ¹H and ¹³C NMR analysis of a thiophene sample.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune the probe for the appropriate nuclei (¹H or ¹³C) and shim the magnetic field to maximize homogeneity.[1]

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to cover the expected range, typically 0-12 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.[1]

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: Use a longer delay of 2-5 seconds to ensure full relaxation, especially for quaternary carbons.[1]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Perform phase correction to ensure all peaks are positive and have a proper Lorentzian shape.

-

Calibrate the chemical shift axis using the TMS signal (¹H) or the characteristic solvent signal (¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.[1]

-

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For substituted thiophenes, it confirms the presence of the thiophene ring and provides clear evidence for the types of substituents attached.

Characteristic Vibrational Frequencies:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically around 3120-3050 cm⁻¹. Tetra-substituted thiophenes will lack this band.[14]

-

C=C Ring Stretching: Thiophenes exhibit two to four bands in the 1540-1340 cm⁻¹ region, which are characteristic of the aromatic ring structure.[14][15]

-

C-S Stretching: These vibrations are often weak and appear in the fingerprint region, typically between 850-600 cm⁻¹.[15]

-

C-H Out-of-Plane Bending: These are perhaps the most diagnostic bands for determining the substitution pattern. They appear as strong absorptions in the 900-650 cm⁻¹ region.[14][15] The number and position of these bands can often distinguish between 2-, 3-, 2,5-, 2,4-, and other substitution patterns.

-

Substituent Frequencies: The presence of strong, characteristic bands for functional groups like C=O (carbonyl, ~1650-1750 cm⁻¹), -NO₂ (nitro, ~1550 and ~1350 cm⁻¹), or -OH (hydroxyl, broad ~3200-3600 cm⁻¹) provides immediate structural information.[14][16]

Table 3: Key IR Absorption Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3120 - 3050 | Medium to Weak | Absent in tetra-substituted derivatives[14] |

| C=O Stretch (e.g., ketone, ester) | 1750 - 1650 | Strong | Position is sensitive to conjugation[17] |

| C=C Ring Stretch | 1540 - 1340 | Medium to Weak | Multiple bands are characteristic[15] |

| Asymmetric NO₂ Stretch | ~1550 | Strong | Diagnostic for nitrothiophenes |

| Symmetric NO₂ Stretch | ~1350 | Strong | Diagnostic for nitrothiophenes |

| C-H Out-of-Plane Bending | 900 - 650 | Strong | Position is highly diagnostic of substitution pattern[14] |

Experimental Protocol: IR Analysis

-

Sample Preparation:

-

For Solids: Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

For Liquids/Oils: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Background Spectrum: Place the empty sample holder (or pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the positions of key absorption bands and correlating them with specific functional groups and vibrational modes.

Part 3: Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[18] Electron Impact (EI) is a common ionization technique used for thiophene derivatives.

Key Features in the Mass Spectra of Thiophenes:

-

Molecular Ion (M⁺): Due to the stability of the aromatic ring, thiophene derivatives typically show a prominent molecular ion peak, which directly provides the molecular weight.[19][20]

-

Isotope Peaks: The presence of sulfur (³⁴S isotope is 4.2% abundant) results in a characteristic M+2 peak that is ~4.4% of the intensity of the M⁺ peak. This is a key signature for sulfur-containing compounds.

-

Fragmentation Patterns: While the ring is stable, fragmentation does occur and is highly informative. Common fragmentation processes are dictated by the substituents.[20][21]

-

α-Cleavage: For thiophenes with a carbonyl group (e.g., 2-acetylthiophene), the dominant fragmentation is often the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable thienoyl cation.[19]

-

Loss of Substituent: Cleavage of the bond between the ring and the substituent is a common pathway.

-

Ring Fragmentation: The thiophene ring can fragment via the loss of entities like C₂H₂, CS, or HCS.

-

Caption: A primary fragmentation pathway for 2-acetylthiophene in EI-MS.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a gas chromatography (GC-MS) inlet or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI). This process ejects an electron from the molecule, forming a radical cation (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The analysis involves identifying the molecular ion peak and interpreting the major fragment ions to deduce structural features.

Conclusion: An Integrated Approach

The robust and unambiguous characterization of substituted thiophenes is not achieved by any single technique but by the synergistic integration of NMR, IR, and MS. IR spectroscopy provides a rapid screen for functional groups. Mass spectrometry delivers the crucial molecular weight and offers a blueprint of the molecule's stability and fragmentation. Finally, NMR spectroscopy provides the definitive map of the C-H framework, confirming connectivity and stereochemistry. By employing these techniques in concert, researchers can confidently elucidate the structures of novel thiophene derivatives, paving the way for advancements in medicine and material science.

References

-

Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. Available at: [Link]

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

-

Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-958. Available at: [Link]

-

Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]

-

Page Jr, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. Available at: [Link]

-

Sone, T., Fujieda, K., & Takahashi, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. Available at: [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1972). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 45(7), 2315-2316. Available at: [Link]

-

Çetinkaya, Y., et al. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 351(11), 1800168. Available at: [Link]

-

Patra, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5913-5923. Available at: [Link]

-

Peters, G. M., et al. (2007). Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives. The Journal of Organic Chemistry, 72(22), 8231-8238. Available at: [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. Available at: [Link]

-

Unambiguous Assignment of the ¹H- and ¹³C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 1(1), M6. Available at: [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 115-125. Available at: [Link]

-

Fayed, M. A., et al. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2135-2151. Available at: [Link]

-

Prylutska, S. V., et al. (2012). Investigation of chemical transformations of thiophenylglycoside of muramyl dipeptide on the fumed silica surface using TPD-MS, FTIR spectroscopy and ES IT MS. Journal of Thermal Analysis and Calorimetry, 110, 119-126. Available at: [Link]

-

Khan, M., et al. (2017). ¹H solution NMR spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

-

Bouzroura-Aichouche, C., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(3), M1442. Available at: [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. Available at: [Link]

-

Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(9), 1899-1906. Available at: [Link]

-

Al-Itejawi, H. K., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(5), 5437-5447. Available at: [Link]

-

¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. ResearchGate. Available at: [Link]

-

Fayed, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Results in Chemistry, 5, 100778. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-²H₅ Hydrochloride. ChemistrySelect, 6(1), 1-4. Available at: [Link]

-

Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Available at: [Link]

-

More, R. B., et al. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR, 6(1), 1-5. Available at: [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available at: [Link]

-

Al-Otaibi, A. A., & El-Gohary, H. A. (2017). A DFT Study of the Molecular Structure, Vibrational, NMR and UV Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 118-126. Available at: [Link]

-

Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(40), 8238-8247. Available at: [Link]

-

Çavuşoğlu, B. K., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Experimental and theoretical IR spectra of thiophene. ResearchGate. Available at: [Link]

-

Alves, R. B., et al. (2011). Synthesis and Characterization of New 3-Substituted Thiophene Copolymers. Journal of the Brazilian Chemical Society, 22(2), 250-257. Available at: [Link]

-

Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]

-

The synthesis of some new thiophene derivatives. ResearchGate. Available at: [Link]

-

Gronowitz, S., & Hörnfeldt, A. B. (1961). 3-Substituted Thiophenes. I. Journal of the American Chemical Society, 83(11), 2529-2534. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 625-654. Available at: [Link]

-

NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Nucleic Acids Research, 26(10), 2375-2381. Available at: [Link]

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3619-3629. Available at: [Link]

-

Synthesis and characterization of biologically active thiophene based amide motifs. Journal of Population Therapeutics and Clinical Pharmacology, 31(7), 45-56. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 4. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. oipub.com [oipub.com]

- 13. sci-hub.ru [sci-hub.ru]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. iosrjournals.org [iosrjournals.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Introduction: The Thiophene Scaffold as a Cornerstone in Oncology Research

An In-Depth Technical Guide to the Anticancer Activity of Ethyl 2-Amino-Thiophene-3-Carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, serving as the foundational architecture for a vast array of therapeutic agents.[1] Among these, the thiophene ring, a sulfur-containing five-membered heterocycle, has distinguished itself as a "privileged scaffold" in the design of novel anticancer drugs.[2][3] Its structural versatility and capacity to engage with a wide range of biological targets have led to extensive exploration in drug discovery.[1][3] This guide focuses on a specific, highly promising class of thiophene derivatives: the ethyl 2-amino-thiophene-3-carboxylate analogs. These molecules have consistently demonstrated potent and often selective anticancer activity, marking them as a focal point for the development of next-generation chemotherapeutics.[4][5]

This document provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and biological evaluation of these compounds. As a senior application scientist, the goal is not merely to present data, but to synthesize it into actionable insights, explaining the causal links between chemical structure and biological function, and providing the validated experimental frameworks necessary for rigorous scientific inquiry.

Core Synthesis: The Gewald Reaction as a Foundational Strategy

The primary and most efficient route to constructing the 2-aminothiophene-3-carboxylate core is the Gewald multicomponent reaction.[6] This one-pot synthesis is favored in both academic and industrial settings for its operational simplicity, use of readily available starting materials, and generally high yields. The causality behind its utility lies in its convergent nature, rapidly assembling complexity from simple precursors.

The reaction typically involves the condensation of an α-methylene ketone or aldehyde, a cyano-active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine, triethylamine).[7][8]

Caption: Workflow of the Gewald Reaction for scaffold synthesis.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity

The anticancer efficacy of 2-aminothiophene-3-carboxylate analogs is not inherent to the core alone but is exquisitely modulated by the nature and position of various substituents.[1][2] Understanding these SARs is the critical logic that guides medicinal chemists in optimizing lead compounds for enhanced potency and improved safety profiles.

-

The C5 Position: A Major Determinant of Activity: The C5 position of the thiophene ring is the most extensively studied and arguably the most critical site for modification. Substitutions here directly influence the compound's potency and selectivity.

-

Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties, often linked by spacers, is a common strategy. For instance, a 3,4,5-trimethoxybenzoyl group at the C3 position coupled with a thiophen-3'-yl ethynyl group at C5 resulted in a compound with potent tubulin polymerization inhibitory activity and IC50 values in the nanomolar range.[9]

-

Linker Rigidity: The nature of the linker between the thiophene core and the C5-aryl group is crucial. Rigid linkers, such as an ethynyl (acetylene) spacer, have been shown to be optimal for activity, while more flexible ethyl linkers can lead to a 10- to 100-fold decrease in antiproliferative effects.[9] This suggests that a specific, constrained conformation is required for effective binding to the biological target.

-

Thioalkyl Linkers: Replacing an ethyl linker with a thioalkyl linker has been shown to preserve or even enhance potency and selectivity, whereas oxyalkyl or aminoalkyl linkers were detrimental.[4]

-

-

The C2-Amino Group: Essential for Interaction: The 2-amino group is a key pharmacophoric feature. Modifications can be tolerated, but its complete removal is often detrimental. Simple alkylation to mono- or dimethylamino derivatives has been explored, as has its conversion to urea or amide functionalities, with varying impacts on activity against different targets.[6]

-

The C3-Ester Group: Modulating Physicochemical Properties: While the ethyl ester is the parent structure, variations in the ester group (e.g., methyl, propyl) can fine-tune the compound's physicochemical properties, such as solubility and cell permeability.[4][6] This seemingly minor modification can have a significant impact on bioavailability and overall efficacy.

| Position | Modification Type | Impact on Anticancer Activity | Rationale / Insight |

| C5 | Aryl/Heteroaryl substituents | Generally increases potency.[9] | Provides additional binding interactions with the target protein. |

| C5 Linker | Rigid (e.g., ethynyl) vs. Flexible (e.g., ethyl) | Rigid linkers significantly enhance activity.[9] | Enforces an optimal conformation for target engagement. |

| C5 Linker | Thioalkyl vs. Oxyalkyl/Aminoalkyl | Thioalkyl linkers preserve or improve activity.[4] | Suggests specific electronic or steric requirements at the active site. |

| C2 | Amino (NH2) group | Essential pharmacophore; modifications tolerated.[6] | Likely acts as a key hydrogen bond donor/acceptor. |

| C3 | Ester variations (Methyl, Ethyl, Propyl) | Modulates potency and selectivity.[4] | Alters physicochemical properties like solubility and membrane permeability. |

Mechanisms of Anticancer Action: A Multi-pronged Assault on Cancer Cells

Thiophene-based compounds do not rely on a single mechanism but exert their anticancer effects through the inhibition of multiple, critical cellular pathways involved in cancer progression.[1][3] This multi-targeting capability is a significant advantage, potentially reducing the likelihood of drug resistance.

Disruption of Microtubule Dynamics

A primary mechanism for several potent 2-aminothiophene analogs is the inhibition of tubulin polymerization.[9][10] Microtubules are essential for forming the mitotic spindle during cell division. By interfering with their dynamic assembly and disassembly, these compounds arrest the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to apoptotic cell death.[9][10] This mechanism is shared with clinically successful drugs like Paclitaxel and the Vinca alkaloids.

Inhibition of Key Signaling Kinases

Protein kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of cancer.[11] Thiophene derivatives have been developed as potent inhibitors of several key kinases:

-

VEGFR-2/AKT Dual Inhibition: Certain fused thiophene derivatives have shown the ability to simultaneously inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[11] VEGFR-2 is critical for angiogenesis (the formation of new blood vessels that tumors need to grow), while AKT is a central node in cell survival pathways. Dual inhibition provides a powerful two-pronged attack on tumor growth and survival.[11]

-

Atypical Protein Kinase C (aPKC) Inhibition: A series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of aPKC, a kinase implicated in diseases involving inflammation and proliferation.[6]

Induction of Apoptosis

Ultimately, most effective anticancer agents induce apoptosis, or programmed cell death. Thiophene analogs achieve this through several interconnected pathways:

-

Mitochondrial Pathway: Treatment with these compounds can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key initiating event in the intrinsic apoptotic cascade.[12]

-

Caspase Activation: This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, which are the enzymes that carry out the dismantling of the cell.[12][13]

-

Cell Cycle Arrest: As mentioned, cell cycle arrest at G1 or G2/M phases is a common precursor to apoptosis, preventing damaged cells from proliferating.[5]

Caption: Key anticancer mechanisms of thiophene analogs.

Prominent Analogs and Comparative Biological Activity

The true measure of this scaffold's potential is demonstrated by the potent activity of specific analogs against various human cancer cell lines. The data below, synthesized from multiple studies, highlights the efficacy of these compounds, often in the sub-micromolar to low micromolar range.

| Compound Name / Identifier | Key Structural Features | Target Cancer Cell Line(s) | Reported IC50 / Activity | Reference |

| Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate (8c) | 5-(4-methoxyphenethyl) group | CEM (T-cell lymphoma) | 0.90 µM | [4] |

| Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate (13n) | 5-((4-isopropylphenylthio)methyl) group | CEM (T-cell lymphoma) | 0.3-0.4 µM | [4] |

| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl) thiophene (5g) | 3-(trimethoxybenzoyl), 5-(thiophen-3-yl ethynyl) | Molt/4, CEM (Leukemia) | 0.096 µM, 0.11 µM | [9] |

| Compound 480 | Fused thiophene scaffold | HeLa (Cervical), Hep G2 (Liver) | 12.61 µg/mL, 33.42 µg/mL | [12] |

| Compound 3b (Thienopyrrole) | Fused thienopyrrole scaffold | HepG2 (Liver), PC-3 (Prostate) | 3.105 µM, 2.15 µM | [11] |

| Compound 15b | Amino-thiophene derivative | A2780 (Ovarian) | 12 µM | [7][14] |

Essential Experimental Protocols: A Framework for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following outlines the core in vitro assays used to characterize the anticancer activity of novel thiophene analogs.

General Workflow for In Vitro Screening

Caption: A typical workflow for preclinical in vitro evaluation.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. MTS tetrazolium compound is reduced by viable cells into a colored formazan product.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiophene analogs in complete culture medium. Replace the old medium with medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a predefined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Treatment: Culture cells in 6-well plates and treat with the thiophene analog at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G1 or G2/M peak compared to the control indicates cell cycle arrest.[5]

-

Future Perspectives and Conclusion

The ethyl 2-amino-thiophene-3-carboxylate scaffold and its analogs represent a fertile ground for the discovery of novel anticancer agents.[2] The extensive body of research demonstrates their ability to potently inhibit cancer cell growth through clinically relevant mechanisms, including microtubule disruption and kinase inhibition.[9][11] The high degree of tunability of the thiophene core allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

Future efforts should focus on several key areas. Firstly, addressing challenges such as poor water solubility, which was noted for some derivatives, can be achieved through prodrug strategies or advanced formulation techniques like nano-encapsulation.[12] Secondly, in vivo studies in relevant animal models are crucial to validate the in vitro efficacy and assess the safety profiles of lead candidates. Finally, the exploration of novel fused-ring systems based on the thienopyrimidine and thienopyrrole cores continues to be a promising avenue for discovering next-generation dual-target inhibitors.[11]

References

- Daelemans, D., Esté, J. A., & Pannecouque, C. (2014).

- Singh, H., & Kumar, R. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry.

- Ahmad, I., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs.

- Consensus. (2014).

- K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- Abdel-Mottaleb, Y., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules.

- El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity.

- Romagnoli, R., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry.

- Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- Groutas, W. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters.

- El-Metwaly, A. M., et al. (2024). Synthesis of some novel thiophene analogues as potential anticancer agents. Chemistry & Biodiversity.

- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs.

- Vovk, M. V., et al. (2022). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds.

- El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed.

- Pop, R., et al. (2023).

- Ghorab, M. M., et al. (1999). 2,4-Disubstituted thiazoles, Part III.

Sources

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Assays of Novel Thiophene Compounds

<

Introduction: The Therapeutic Potential of Thiophene Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Conditions such as rheumatoid arthritis and gout are significant public health challenges, and current treatments, predominantly non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with adverse side effects.[1] This has spurred the search for novel anti-inflammatory agents with improved therapeutic profiles.

Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiophene ring has emerged as a "privileged structure."[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[3][4] Commercially available drugs like Tinoridine and Tiaprofenic acid, which feature a thiophene core, underscore the therapeutic viability of this scaffold.[1][2] This application note provides a comprehensive guide to a panel of in vitro assays designed to characterize the anti-inflammatory properties of novel thiophene-based compounds. We will delve into the mechanistic underpinnings of key inflammatory pathways and provide detailed, step-by-step protocols for their assessment.

Mechanistic Insights: Targeting Key Inflammatory Pathways

A rational approach to anti-inflammatory drug discovery necessitates a thorough understanding of the underlying molecular pathways. Many thiophene derivatives exert their effects by modulating the activity of enzymes and signaling cascades integral to the inflammatory response.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[5][7] Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs, as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][8][9]

Caption: COX-2 signaling pathway and point of inhibition.

The Nitric Oxide (NO) Pathway in Macrophages

Nitric oxide (NO) is a versatile signaling molecule with a dual role in inflammation.[10] Under normal conditions, it can have anti-inflammatory effects; however, during an inflammatory response, its overproduction by inducible nitric oxide synthase (iNOS) in cells like macrophages contributes to inflammation and tissue damage.[10][11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of iNOS in macrophages.[12][13] Therefore, inhibiting NO production in LPS-stimulated macrophages is a key indicator of anti-inflammatory activity.

Caption: LPS-induced Nitric Oxide production pathway.

Pro-inflammatory Cytokine Release

Upon activation by stimuli like LPS, macrophages release a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] These cytokines play a crucial role in orchestrating the inflammatory response.[16] The inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages is a hallmark of potent anti-inflammatory compounds.

Caption: Workflow for cytokine release assay.

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the anti-inflammatory potential of novel thiophene compounds.

Protocol 1: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777)[17][18]

-

Novel thiophene compounds

-

96-well white opaque microplate

-

Fluorescence plate reader

-

DMSO (for compound dissolution)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[17][18] Reconstitute the COX-2 enzyme and keep it on ice. Prepare the Arachidonic Acid solution immediately before use.[18]

-

Compound Preparation: Dissolve the novel thiophene compounds in DMSO to create stock solutions. Prepare serial dilutions of the compounds at 10 times the final desired concentration in COX Assay Buffer.

-

Assay Setup:

-

Reaction Initiation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit protocol. Add 80 µL of the Reaction Mix to all wells.

-

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the blank.

-

Substrate Addition: Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.[17]

-

Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[17][18]

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |

| Thiophene-A | 0.1 | 15.2 | 2.5 |

| 1 | 45.8 | ||

| 10 | 85.1 | ||

| Thiophene-B | 0.1 | 5.6 | >10 |

| 1 | 18.9 | ||

| 10 | 35.4 | ||

| Celecoxib | 0.01 | 20.3 | 0.04 |

| 0.1 | 65.7 | ||

| 1 | 98.2 |

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant of LPS-stimulated murine macrophages (e.g., RAW 264.7) using the Griess reagent.[19]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19]

-

Sodium Nitrite (for standard curve)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[19]

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the novel thiophene compounds. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the negative control wells).[19]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[19]

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Standard Curve: Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in culture medium to concentrations ranging from 0 to 100 µM.[19]

-

Add 50 µL of the collected supernatants and standards to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[19]

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[19]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

| Treatment | Concentration (µM) | Nitrite (µM) | % NO Inhibition |

| Control (no LPS) | - | 1.2 | - |

| LPS (100 ng/mL) | - | 25.8 | 0 |

| Thiophene-A + LPS | 1 | 15.5 | 39.9 |

| 10 | 5.4 | 79.1 | |

| Thiophene-B + LPS | 1 | 22.1 | 14.3 |

| 10 | 18.9 | 26.7 |

Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol measures the concentration of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human or Murine TNF-α and IL-6 ELISA kits (e.g., Thermo Fisher Scientific, Elabscience)[20][21]

-

RAW 264.7 or THP-1 macrophage cell line

-

LPS

-

Novel thiophene compounds

-

96-well ELISA plates (pre-coated)

-

Wash buffer, detection antibody, HRP-conjugate, substrate, and stop solution (provided in the kit)

-

Microplate reader

Procedure:

-

Cell Stimulation: Follow steps 1-4 of Protocol 2 to seed, treat with compounds, and stimulate the macrophages with LPS.

-

Sample Collection: After the 24-hour incubation, collect the cell culture supernatants. If necessary, centrifuge to remove any cell debris.

-

ELISA Assay:

-

Standard and Sample Addition: Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated ELISA plate.[20] Incubate as per the kit's instructions (typically 1-2 hours at 37°C or room temperature).[22][23]

-

Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[22]

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate.[23]

-

Washing: Repeat the washing step.

-

HRP-Conjugate: Add the HRP-conjugate to each well and incubate.[23]

-

Washing: Repeat the washing step.

-

Substrate Development: Add the substrate solution to each well and incubate in the dark until color develops.[20]

-

Stop Reaction: Add the stop solution to each well.[20]

-

-

Measurement: Measure the absorbance at 450 nm.[23]

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percent inhibition of cytokine release for each compound concentration.

| Treatment | Concentration (µM) | TNF-α (pg/mL) | % TNF-α Inhibition | IL-6 (pg/mL) | % IL-6 Inhibition |

| Control (no LPS) | - | <10 | - | <5 | - |

| LPS (100 ng/mL) | - | 1520 | 0 | 850 | 0 |

| Thiophene-A + LPS | 1 | 850 | 44.1 | 480 | 43.5 |

| 10 | 250 | 83.6 | 150 | 82.4 | |

| Thiophene-B + LPS | 1 | 1350 | 11.2 | 780 | 8.2 |

| 10 | 1100 | 27.6 | 650 | 23.5 |

Conclusion and Future Directions

The assays outlined in this application note provide a robust and comprehensive platform for the initial in vitro characterization of novel thiophene compounds as potential anti-inflammatory agents. By systematically evaluating their effects on key inflammatory mediators such as COX-2, nitric oxide, and pro-inflammatory cytokines, researchers can effectively screen and prioritize lead candidates for further development. Positive results from these assays would warrant progression to more complex cellular models and in vivo studies to establish a more complete pharmacological profile. The versatility of the thiophene scaffold continues to offer exciting opportunities for the discovery of next-generation anti-inflammatory therapeutics.

References

- Role of nitric oxide in inflammatory diseases. (n.d.). PubMed.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed.

- The role of nitric oxide in inflammatory reactions. (n.d.). Pathogens and Disease - Oxford Academic.

- Mechanism of action of anti-inflammatory drugs. (n.d.). PubMed.

- The role of nitric oxide in inflammation and oxidative stress. (n.d.).

- Role of nitric oxide in inflammation. (n.d.). PubMed - NIH.

- NSAIDs and COX-2 Inhibitors. (2022). Anesthesia Key.

- Role of nitric oxide in inflammation. (n.d.). Acta Physiologica Scandinavica - Ovid.

- Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.

- Pharmacology of non-steroidal anti-inflammatory agents. (2025). Deranged Physiology.

- Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. (n.d.). Benchchem.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate.

- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.

- HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (n.d.). MDPI.

- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC - NIH.

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex. (n.d.). PubMed.

- Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin. (n.d.). PMC - NIH.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI.

- Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.).

- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.

- High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. (n.d.). Elabscience.

- What's the Difference Between COX-2 Inhibitors and NSAIDs? (2018).

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- Human IL-6 ELISA. (n.d.). Biomedica.

- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH.

- Nitric Oxide (NO) Assay Kit Instruction. (n.d.).

- Human IL-6 ELISA Kit ab178013. (n.d.). AdviSains.

- Human Interleukin 6 (IL-6) ELISA. (n.d.). Kamiya Biomedical Company.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- Human IL-6 ELISA Reagent Kit. (n.d.). Thermo Fisher Scientific.

- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). NIH.

- COX Inhibitor Screening Assay Kit. (n.d.).

- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.

- Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016).

- Application Notes and Protocols for Inducing Nitric Oxide Production from Arginine. (n.d.). Benchchem.

- (A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate.

- Challenge model of TNFα turnover at varying LPS and drug provocations. (n.d.). PubMed Central.

- Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. (n.d.). PubMed Central.

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]

- 9. allstarpainmanagement.com [allstarpainmanagement.com]

- 10. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of nitric oxide in inflammation and oxidative stress [immunopathol.com]

- 12. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway | MDPI [mdpi.com]

- 13. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]

- 16. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. file.elabscience.com [file.elabscience.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. bmgrp.com [bmgrp.com]

- 23. kamiyabiomedical.com [kamiyabiomedical.com]

Application Notes and Protocols: Synthesis of Thienopyrimidines Utilizing Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery

Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, represent a privileged scaffold in medicinal chemistry.[1] Their structural resemblance to endogenous purine bases, such as adenine and guanine, allows them to function as bioisosteres, interacting with a wide array of biological targets.[2] This has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Consequently, the efficient synthesis of diverse thienopyrimidine libraries is a critical endeavor for researchers in drug discovery and development.

A cornerstone of thienopyrimidine synthesis is the versatile and highly functionalized 2-aminothiophene core.[5] Among these, Ethyl 3-amino-5-arylthiophene-2-carboxylates serve as pivotal intermediates. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of thienopyrimidines, with a specific focus on the application of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate as a key starting material. We will first detail the synthesis of this precursor via the robust Gewald reaction, followed by several established methods for its cyclization into various thienopyrimidine frameworks.

Part 1: Synthesis of the Key Intermediate: Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[6] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[7] This method is highly efficient for generating the requisite aminothiophene precursor.

Causality in Experimental Choices for the Gewald Reaction:

-

Reactants: 3-Methylacetophenone is chosen to introduce the 3-methylphenyl moiety at the 5-position of the thiophene ring. Ethyl cyanoacetate provides the C2-carboxylate and C3-amino functionalities after cyclization.

-

Catalyst: A secondary amine, such as morpholine or piperidine, is a classic choice for the Gewald reaction. It facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.[8]

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate for the condensation and subsequent cyclization with sulfur.

Detailed Protocol 1: Gewald Synthesis of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

Materials:

-

3-Methylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or piperidine)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (80 mL).

-

Stir the mixture to ensure homogeneity. To this solution, add elemental sulfur (0.1 mol).

-

With continuous stirring, add morpholine (0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition of the base is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate.

Expected Characterization Data (based on analogous compounds):

| Property | Expected Value |

| Appearance | Pale yellow to brown solid |

| Melting Point | Approximately 115-125 °C (for the 5-phenyl analog) |

| IR (KBr, cm⁻¹) | ~3450-3300 (NH₂ stretching), ~1660 (C=O stretching of ester), ~1590 (C=C stretching) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.0 (m, Ar-H), ~6.8 (s, 1H, thiophene-H), ~5.9 (br s, 2H, NH₂), 4.3 (q, 2H, -OCH₂CH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~150-125 (Aromatic & Thiophene carbons), ~115 (Thiophene C-NH₂), ~60 (-OCH₂), ~21 (Ar-CH₃), ~14 (-CH₃) |

Part 2: Synthesis of Thienopyrimidine Derivatives

The synthesized Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a versatile precursor for a variety of thienopyrimidine derivatives. The presence of the ortho-amino ester functionality allows for cyclocondensation reactions with various C1 and N1 synthons to form the pyrimidine ring.

Method A: Cyclization with Formamide to Yield Unsubstituted Thienopyrimidin-4-ones

This is one of the most direct methods to prepare 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[11] Formamide serves as the source of both the C2 and N3 atoms of the pyrimidine ring.

Causality in Experimental Choices:

-

Reagent: A large excess of formamide is used, serving as both the reagent and the solvent.

-

Temperature: High temperatures are required to drive the condensation and cyclization, which involves the elimination of water and ethanol.

Detailed Protocol 2: Synthesis of 5-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

-

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, place Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (10 mmol).

-

Add a significant excess of formamide (e.g., 20-30 mL).

-

Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water (100 mL) with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified product.

Method B: Cyclization with Isothiocyanates for 2-Thioxo-3-substituted Thienopyrimidin-4-ones

This method allows for the introduction of a substituent at the N3 position of the pyrimidine ring and a thioxo group at the C2 position, leading to a diverse range of derivatives.[12]

Causality in Experimental Choices:

-

Reagents: An aryl or alkyl isothiocyanate is used to introduce the desired substituent at N3. The reaction proceeds through a thiourea intermediate.

-

Base and Solvent: The cyclization of the intermediate thiourea is typically base-catalyzed. Pyridine can serve as both the base and a high-boiling solvent. Alternatively, a non-basic solvent like DMF with a catalytic amount of a stronger base can be used.

Detailed Protocol 3: Synthesis of 3-Aryl-5-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Materials:

-

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate)

-

Pyridine (or DMF with catalytic K₂CO₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ethanol for recrystallization

Procedure:

-

Dissolve Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (10 mmol) in pyridine (20 mL) in a round-bottom flask.

-

Add the aryl isothiocyanate (11 mmol) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the formation of the cyclized product by TLC.

-

After cooling, remove the pyridine under reduced pressure using a rotary evaporator.

-

Treat the residue with cold ethanol to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize from ethanol or a similar solvent to obtain the pure product.

Method C: Cyclization with Urea/Thiourea for 2,4-Dioxo or 2-Thioxo-4-oxo Thienopyrimidines

Reaction with urea or thiourea provides access to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogs, which are important pharmacophores.[1]

Causality in Experimental Choices:

-

Reagents: Urea or thiourea provides the N-C-N backbone of the pyrimidine ring.

-

Conditions: This reaction often requires high temperatures and can be performed under solvent-free melt conditions or in a high-boiling solvent like 1,4-dioxane with an acid catalyst.[1]

Detailed Protocol 4: Synthesis of 5-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one using Thiourea

Materials:

-

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

-

Thiourea

-

1,4-Dioxane

-

Concentrated Hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (10 mmol) and thiourea (12 mmol) in 1,4-dioxane (30 mL).

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation is incomplete, pour the mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Part 3: Visualization of Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the synthetic workflows described above.

Caption: Workflow for the Gewald synthesis of the key aminothiophene intermediate.

Caption: Cyclization pathways from the aminothiophene intermediate to various thienopyrimidine scaffolds.

Part 4: Applications and Biological Significance

Thienopyrimidine derivatives synthesized from precursors like Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate are of significant interest in drug development due to their diverse biological activities. The structural modifications enabled by the synthetic routes described herein allow for the fine-tuning of their pharmacological profiles.

Anticancer Activity:

Many thienopyrimidine derivatives have been identified as potent anticancer agents.[13] They often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[14] For instance, certain thieno[2,3-d]pyrimidines have shown significant cytotoxic activity against various cancer cell lines, including breast, colon, and brain cancer.[6][13] One study identified a thieno[2,3-d]pyrimidine derivative that induced apoptosis and mitotic catastrophe in colon and ovarian cancer cells with IC₅₀ values in the sub-micromolar range.[13] Another study reported thienopyrimidine-sulfonamide hybrids exhibiting potent anti-breast cancer activity, with some compounds showing greater potency than the reference drug Doxorubicin.[6]

Table of Representative Anticancer Activity:

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative (6j) | HCT116 (Colon) | 0.6 - 1.2 | [13] |

| Thieno[2,3-d]pyrimidine derivative (6j) | A2780 (Ovarian) | 0.6 - 1.2 | [13] |

| Thienopyrimidine-sulfadoxine hybrid (14) | MCF7 (Breast) | 22.12 | [6] |

| Thienopyrimidine-sulfadimethoxine hybrid (13) | MCF7 (Breast) | 22.52 | [6] |

Antimicrobial Activity:

The thienopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.[2] The ability to introduce various substituents allows for the optimization of activity against different bacterial and fungal strains. For example, newly synthesized thienopyrimidine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[2][8]

Conclusion

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a highly valuable and accessible building block for the synthesis of a wide range of thienopyrimidine derivatives. The Gewald reaction provides an efficient entry point to this key intermediate. Subsequent cyclization reactions with simple, commercially available reagents like formamide, isothiocyanates, and urea/thiourea offer robust and versatile methods to construct the thienopyrimidine core. The protocols detailed in this guide are designed to be self-validating and provide researchers with a solid foundation for exploring the rich chemical space of thienopyrimidines in their quest for novel therapeutic agents.

References

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. Available at: [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

-

Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Some Thienopyrimidine Derivatives. PMC. Available at: [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Green and Herbal Chemistry. Available at: [Link]

-

Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]

-

Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

-

Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. Available at: [Link]

-

In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available at: [Link]

-

SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

-

Ethyl 3-amino-5-phenylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Ethyl 5-benzyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate. SpectraBase. Available at: [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

-

Ethyl 5-ethyl-2-({[2-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-3-carboxylate. mzCloud. Available at: [Link]

-

Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]

-

Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. ResearchGate. Available at: [Link]

Sources

- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

Enzyme inhibition kinetics of ethyl 3-amino-5-arylthiophene-2-carboxylates

Application Notes & Protocols